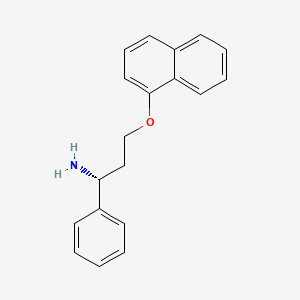
(1R)-3-Naphthalen-1-yloxy-1-phenylpropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Typically, the description of a compound includes its molecular formula, structural formula, and other identifiers like CAS number, IUPAC name, etc.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It may include multi-step organic synthesis and requires knowledge of reaction mechanisms.Molecular Structure Analysis
This involves the use of spectroscopic methods (like NMR, IR, Mass spectrometry) to determine the structure of the compound.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction conditions, mechanism, and the products formed.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, optical activity, stability, etc.Scientific Research Applications
Antibacterial Agents
Naphthalene derivatives have been synthesized and evaluated for their antibacterial potential. For instance, synthetic N-alkyl/aralkyl-4-methyl-N-(naphthalen-1-yl)benzenesulfonamides demonstrated potent antibacterial properties against various bacterial strains, indicating the potential of naphthalene derivatives in developing new antibacterial agents (Abbasi et al., 2015).
Chirality Sensing
Research into stereodynamic probes based on naphthalene scaffolds for chirality sensing has shown promise. These probes can bind to amines, amino alcohols, or amino acids and translate the binding event into a dual optical response, suggesting applications in enantiomeric excess determination and absolute configuration (Bentley & Wolf, 2014).
Fluorigenic Reagents
Naphthalene derivatives have been used as fluorigenic reagents for the microgram-level determination of primary amines and amino acids. Compounds such as naphthalene-2,3-dicarboxaldehyde have shown potential in enhancing fluorescence-based detection methods, which could be relevant to analytical chemistry and biochemical assays (Aminuddin & Miller, 1995).
Antimicrobial Activity
Naphthalene derivatives synthesized from 1-(1-hydroxynaphthalen-2-yl)-3-phenylpropane-1,3-dione have been evaluated for their antimicrobial activity against various bacteria and fungi, indicating the potential use of such compounds in treating microbial infections (Abdelreheim et al., 2019).
Material Science
In the field of material science, naphthalene derivatives have been incorporated into high glass-transition temperature (Tg) polymers for potential use in blue-light-emitting materials, highlighting the versatility of naphthalene derivatives in developing advanced materials with specific optical properties (Liou et al., 2006).
Safety And Hazards
This involves understanding the safety measures needed to handle the compound and the possible hazards it may pose to health and the environment.
Future Directions
This involves predicting or proposing future research directions, potential applications, or improvements for the compound based on current knowledge and research gaps.
Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a comprehensive analysis, you may need to consult multiple resources or databases and perform a thorough literature review. If you have a specific compound or class of compounds you’re interested in, I might be able to provide more detailed information.
properties
IUPAC Name |
(1R)-3-naphthalen-1-yloxy-1-phenylpropan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO/c20-18(16-8-2-1-3-9-16)13-14-21-19-12-6-10-15-7-4-5-11-17(15)19/h1-12,18H,13-14,20H2/t18-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLJKLSASLJIYAO-GOSISDBHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCOC2=CC=CC3=CC=CC=C32)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](CCOC2=CC=CC3=CC=CC=C32)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00742610 |
Source


|
| Record name | (1R)-3-[(Naphthalen-1-yl)oxy]-1-phenylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00742610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R)-3-Naphthalen-1-yloxy-1-phenylpropan-1-amine | |
CAS RN |
147199-40-4 |
Source


|
| Record name | (1R)-3-[(Naphthalen-1-yl)oxy]-1-phenylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00742610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

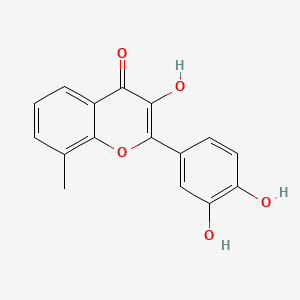
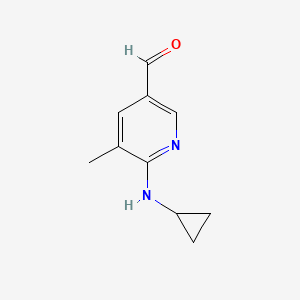
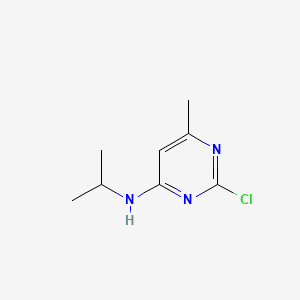
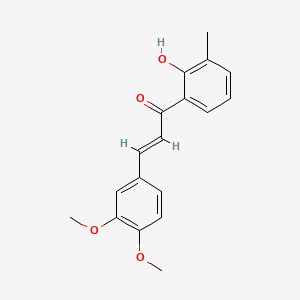
![Benzyl 4-oxo-5,6,8,9-tetrahydro-3H-pyrimido[4,5-d]azepine-7(4H)-carboxylate](/img/structure/B578454.png)
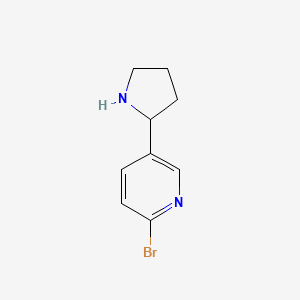

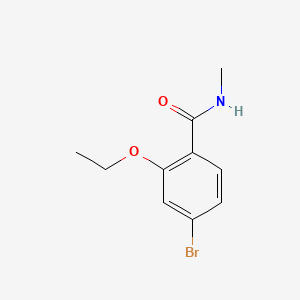
![8-Bromo-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B578459.png)
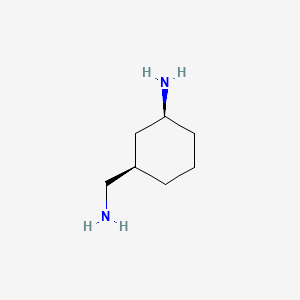
![4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine hydrochloride](/img/structure/B578461.png)
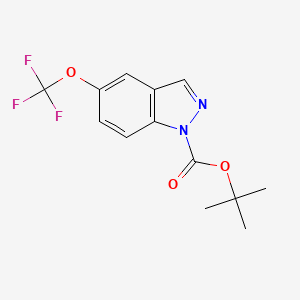
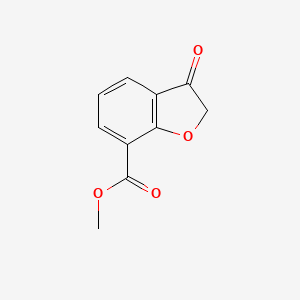
![4'-Oxo-3',4'-dihydro-1'H-spiro[cyclobutane-1,2'-quinazoline]-5'-carboxylic acid](/img/structure/B578464.png)